1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one
Description
1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one is a brominated aryl ketone featuring a propan-1-one backbone substituted with a bromomethyl group at the para position and an ethyl group at the meta position of the phenyl ring. This compound’s structural uniqueness lies in its combination of bromine (a halogen with high electronegativity and polarizability) and an ethyl group (an alkyl substituent contributing steric bulk and hydrophobic character).
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15BrO/c1-3-9-7-10(12(14)4-2)5-6-11(9)8-13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
YPRBLYNNEJNTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
General Approach to Synthesis
The synthesis of 1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one typically involves a multi-step process that begins with appropriate phenyl derivatives. The key steps in the synthetic route generally include:
- Preparation of the 3-ethylphenyl propanone backbone
- Introduction of the bromomethyl group through selective bromination
- Purification of the final product
These synthetic pathways require careful control of reaction conditions to ensure regioselectivity and to minimize side products.
Starting Materials Selection
The selection of appropriate starting materials is crucial for efficient synthesis. Commonly used starting materials include:
| Starting Material | Advantages | Challenges |
|---|---|---|
| 3-Ethylbenzaldehyde | Readily available, reactive carbonyl group | Additional reduction/oxidation steps needed |
| 4-Methyl-3-ethylbenzene | Simple structure | Requires selective functionalization |
| 3-Ethyl-4-methylbenzoic acid | Functional handle for modification | Multiple steps for conversion to ketone |
| 1-(3-Ethyl-4-methylphenyl)propan-1-one | Direct precursor requiring only bromination | May require custom synthesis |
Detailed Preparation Methods
Bromination Approach
The most direct approach to synthesizing this compound involves the selective bromination of 1-(3-ethyl-4-methylphenyl)propan-1-one. This reaction targets the methyl group for conversion to a bromomethyl functionality.
Reagents and Conditions
The bromination reaction typically employs the following conditions:
| Reagent/Parameter | Specification | Function |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Selective bromination source |
| Radical Initiator | Benzoyl peroxide (0.001-0.03 molar ratio) | Initiates radical chain reaction |
| Solvent | Carbon tetrachloride | Provides appropriate reaction medium |
| Temperature | 70-80°C | Optimal for radical bromination |
| Reaction Time | 3-4 hours | Allows complete conversion |
| Light | UV or visible light | Promotes radical formation |
Step-by-Step Protocol
- In a three-necked flask equipped with a reflux condenser, add 1-(3-ethyl-4-methylphenyl)propan-1-one (1 equivalent).
- Dissolve in carbon tetrachloride (10-15 mL per gram of starting material).
- Add benzoyl peroxide (0.001-0.03 equivalents) as a radical initiator.
- Heat the mixture to 70-80°C under nitrogen atmosphere.
- Add N-bromosuccinimide (1.1 equivalents) in small portions over 30 minutes.
- Maintain reflux conditions for 3-4 hours, monitoring by thin-layer chromatography.
- Cool the reaction mixture to room temperature and filter to remove succinimide byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify by column chromatography using hexane/ethyl acetate (10:1) as eluent.
This procedure typically yields this compound with 60-70% yield.
Alternative Synthetic Route via Friedel-Crafts Acylation
An alternative approach involves Friedel-Crafts acylation of 2-ethyl-4-(bromomethyl)benzene with propionyl chloride.
Reagents and Conditions
| Reagent/Parameter | Specification | Function |
|---|---|---|
| Acylating Agent | Propionyl chloride | Source of propanoyl group |
| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst |
| Solvent | Dichloromethane (DCM) | Provides appropriate reaction medium |
| Temperature | 0-10°C initially, then room temperature | Controls reaction exotherm |
| Reaction Time | 3-5 hours | Allows complete conversion |
Step-by-Step Protocol
- Prepare 2-ethyl-4-(bromomethyl)benzene through bromination of 2-ethyl-4-methylbenzene.
- In a dry three-necked flask under nitrogen, dissolve 2-ethyl-4-(bromomethyl)benzene (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add anhydrous aluminum chloride (1.2 equivalents) while maintaining the temperature below 10°C.
- Add propionyl chloride (1.1 equivalents) dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
- Carefully pour the reaction mixture into ice-cold water with vigorous stirring.
- Extract the product with dichloromethane (3 times).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify by column chromatography using hexane/ethyl acetate gradient.
This method typically provides the target compound with 55-65% yield.
Industrial Scale Production
Continuous Flow Reactor Method
For industrial production of this compound, continuous flow reactors offer advantages over batch processes, including improved heat transfer, better control of reaction parameters, and enhanced safety profiles.
Reactor Configuration
The continuous flow reactor system typically consists of:
- Feed reservoirs for starting materials and reagents
- Precision pumps for controlled delivery of reactants
- Temperature-controlled reactor modules
- In-line monitoring systems
- Automated separation and purification units
Process Parameters
| Parameter | Specification | Importance |
|---|---|---|
| Flow Rate | 10-20 mL/min | Controls residence time |
| Temperature | 75-85°C for bromination | Optimizes reaction kinetics |
| Pressure | 2-3 bar | Prevents solvent boiling |
| Residence Time | 15-30 minutes | Ensures complete conversion |
| Reactor Material | Borosilicate glass or Hastelloy | Corrosion resistance |
Optimization Strategies for Industrial Production
Several strategies can be employed to optimize the industrial-scale production:
- Solvent Selection : Using greener solvents like 2-methyltetrahydrofuran instead of carbon tetrachloride
- Catalyst Recovery : Implementing systems for aluminum chloride recovery and reuse
- Continuous Monitoring : Employing in-line analytical techniques for real-time reaction monitoring
- Process Integration : Combining reaction and purification steps to reduce handling
- Heat Recovery : Utilizing exothermic reaction heat for other process steps
Characterization and Analysis
Spectroscopic Characteristics
The successful synthesis of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from analogous compounds, the expected NMR signals for the target compound include:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.80-7.75 (m, 1H, aromatic H)
- δ 7.55-7.45 (m, 2H, aromatic H)
- δ 4.55-4.45 (s, 2H, -CH₂Br)
- δ 3.00-2.90 (q, J = 7.2 Hz, 2H, -COCH₂CH₃)
- δ 2.70-2.60 (q, J = 7.5 Hz, 2H, Ar-CH₂CH₃)
- δ 1.25-1.15 (t, J = 7.5 Hz, 3H, Ar-CH₂CH₃)
- δ 1.20-1.10 (t, J = 7.2 Hz, 3H, -COCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) :
- δ 200.5-201.0 (C=O)
- δ 145.0-147.0, 135.0-137.0, 130.0-132.0, 128.0-130.0 (aromatic C)
- δ 32.0-33.0 (-CH₂Br)
- δ 31.5-32.5 (-COCH₂CH₃)
- δ 25.0-26.0 (Ar-CH₂CH₃)
- δ 14.0-15.0 (Ar-CH₂CH₃)
- δ 8.0-9.0 (-COCH₂CH₃)
Infrared Spectroscopy
Key IR absorption bands:
- 1680-1700 cm⁻¹ (C=O stretching)
- 1590-1610 cm⁻¹ (aromatic C=C stretching)
- 600-650 cm⁻¹ (C-Br stretching)
Mass Spectrometry
Expected mass spectrometry data:
- Molecular ion peaks at m/z 254 and 256 (due to bromine isotopes)
- Fragment ion at m/z 175 (loss of Br)
- Fragment ion at m/z 147 (loss of propanoyl group)
Purity Analysis
| Analytical Method | Specification | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, Methanol/Water (80:20) | >98% purity |
| GC | DB-5 column, Temperature program | >98% purity |
| Melting Point | Capillary method | Sharp melting range |
| Elemental Analysis | CHN analysis | ±0.4% of theoretical values |
Reaction Mechanisms
Bromination Mechanism
The bromination of the methyl group proceeds via a radical chain mechanism:
Initiation :
- The benzoyl peroxide decomposes thermally to form benzoyloxy radicals
- These radicals abstract hydrogen from the methyl group to generate a benzylic radical
Propagation :
- The benzylic radical reacts with N-bromosuccinimide to form the bromomethyl product and a succinimide radical
- The succinimide radical abstracts hydrogen from another methyl group, continuing the chain
Termination :
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism:
Yield Optimization Studies
Effect of Reaction Parameters on Yield
| Parameter | Range Studied | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 50-90°C | 75°C | Significant increase up to 75°C, then decline |
| Reaction Time | 1-6 hours | 4 hours | Gradual increase up to 4h, plateau thereafter |
| NBS Equivalents | 0.9-1.5 | 1.1 | Yield increases up to 1.1 eq., then side reactions dominate |
| Initiator Concentration | 0.001-0.05 eq. | 0.01 eq. | Low concentration insufficient, high leads to side reactions |
| Solvent Volume | 5-20 mL/g | 10 mL/g | Too concentrated leads to poor mixing, too dilute lowers reaction rate |
Purification Method Comparison
| Purification Method | Yield Recovery (%) | Purity (%) | Time Required | Solvent Usage |
|---|---|---|---|---|
| Recrystallization | 65-75% | 95-98% | 1-2 hours | Moderate |
| Column Chromatography | 85-95% | >99% | 3-4 hours | High |
| Vacuum Distillation | 70-80% | 90-95% | 2-3 hours | Low |
| Automated Flash Chromatography | 90-95% | >99% | 1 hour | Moderate |
Comparative Analysis with Alternative Methods
Approach Comparison
| Synthetic Approach | Advantages | Disadvantages | Overall Yield | Steps Required |
|---|---|---|---|---|
| Direct Bromination of Methyl Group | One-step process from advanced intermediate | Potential for over-bromination | 60-70% | 1 |
| Friedel-Crafts Acylation | More selective, fewer side reactions | Requires pre-functionalized benzene | 55-65% | 2-3 |
| Grignard Addition to Aldehyde + Oxidation | Greater functional group compatibility | Multiple steps, more waste | 40-50% | 3-4 |
| Cross-Coupling Approaches | Milder conditions, high selectivity | Expensive catalysts, specialized equipment | 50-60% | 2-3 |
Green Chemistry Metrics
| Synthetic Approach | E-Factor | Atom Economy (%) | Process Mass Intensity | Solvent Usage (L/kg) |
|---|---|---|---|---|
| Direct Bromination | 15-20 | 75-80% | 25-30 | 15-20 |
| Friedel-Crafts Acylation | 20-25 | 65-70% | 30-35 | 20-25 |
| Grignard + Oxidation | 25-30 | 55-60% | 35-40 | 25-30 |
| Cross-Coupling Approaches | 15-20 | 70-75% | 25-30 | 15-20 |
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the ketone group undergoes transformation to form various products.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Substituent Impact on Coupling Reactions
Key Insights :
- Halogen Influence : Bromine at the para position (as in 1-(4-bromophenyl)propan-1-one) facilitates coupling reactions at the α-carbon of the ketone due to its electron-withdrawing nature, as observed in C–O coupling yields of 60–70% .
- Alkyl Substituents : Ethyl groups (e.g., in 1-(4-ethylphenyl)propan-1-one) improve reaction yields (68%) by stabilizing intermediates through hydrophobic interactions .
- Bromomethyl vs.
Physical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Bromine Effects : Bromine increases molecular weight and polarizability, affecting solubility and chromatographic behavior .
- Conjugation: Enone systems (e.g., in (2E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one) exhibit distinct UV/Vis and IR profiles due to extended conjugation .
Key Insights :
- Bromomethyl Introduction : Likely synthesized via bromination of a methyl-substituted precursor (e.g., 1-(4-methyl-3-ethylphenyl)propan-1-one) using bromine or NBS (N-bromosuccinimide) .
- Steric Challenges : The ethyl group at the meta position may complicate regioselective bromination, requiring optimized conditions.
Key Insights :
- Ethyl Group Contribution : The ethyl substituent may reduce metabolic degradation compared to methyl analogs, extending bioavailability.
Biological Activity
1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one, an aryl ketone, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, an ethyl substituent, and a ketone functional group, which contribute to its unique reactivity and interactions with biological systems. Ongoing research is focused on elucidating its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Bromomethyl Group: This electrophilic group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
- Ethyl Group: The presence of this alkyl substituent can influence the steric and electronic properties of the compound, affecting its reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit anticancer activity. For instance, studies suggest that these compounds may inhibit cancer cell proliferation by interacting with specific proteins involved in cell cycle regulation. The bromomethyl group enhances the compound's ability to bind to these targets through covalent interactions.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of the bromomethyl group allows for covalent bonding with nucleophilic residues in proteins, leading to modulation of enzymatic activities and cellular pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-(Bromomethyl)phenyl)propan-1-one | Lacks ethyl group | May exhibit different reactivity due to missing alkyl substituent |
| 1-(4-(Bromomethyl)-3-methylphenyl)propan-1-one | Contains a methyl group instead of ethyl | Variability in sterics can affect reactivity |
| 1-(4-Chlorophenyl)propan-1-one | Contains chlorine instead of bromine | Different halogen may influence biological activity |
The diverse structural modifications lead to variations in biological activity, highlighting the importance of functional groups in determining pharmacological effects.
Case Studies
Recent studies have explored the interactions of this compound with various biomolecules:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation revealed that related compounds displayed significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one with high purity?
- Answer : A two-step approach is commonly employed. First, synthesize the precursor 1-(4-methyl-3-ethylphenyl)propan-1-one via condensation reactions, as demonstrated in analogous brominated aromatic ketones using DMF-DMA (dimethylformamide dimethyl acetal) at elevated temperatures (e.g., 363 K) . Subsequent bromination at the methyl group can be achieved using bromine in chloroform under controlled conditions, followed by purification via recrystallization (e.g., acetone evaporation) to isolate the product . Monitor reaction progress via TLC and confirm purity using HPLC (>98%).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Answer :
- NMR : Use H and C NMR to confirm the bromomethyl (-CHBr) and ethyl (-CHCH) substituents. Discrepancies in peak splitting (e.g., unexpected coupling) may arise from residual solvents; ensure thorough drying and compare with simulated spectra .
- IR : Validate the carbonyl (C=O) stretch near 1700 cm and C-Br absorption at 550–650 cm. Overlapping signals from aromatic C-H stretches require deconvolution software for accurate assignment .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and bromine isotopic pattern. Contradictions in fragment peaks may indicate incomplete bromination; repeat synthesis with stoichiometric adjustments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Storage : Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent degradation of the bromomethyl group. Degradation products (e.g., oxidation to ketone) can be monitored via GC-MS .
- Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and skin-irritating properties. Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .
Advanced Research Questions
Q. How do substituent effects (bromomethyl vs. ethyl) influence the compound’s reactivity in cross-coupling reactions?
- Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the ethyl group exerts steric hindrance, slowing reaction kinetics. Comparative studies of analogous compounds show that para-substituted bromomethyl groups exhibit higher reactivity than meta-substituted analogs due to reduced steric interference . Optimize catalytic systems (e.g., Pd(PPh)) and ligand ratios to enhance yields in aryl-aryl bond formation .
Q. What experimental strategies mitigate degradation during prolonged storage or reaction conditions?
- Answer :
- Stabilization : Add radical inhibitors (e.g., BHT) to suppress bromomethyl group degradation. Continuous cooling (4°C) during storage reduces thermal degradation rates, as observed in similar brominated ketones .
- Inert Atmospheres : Conduct reactions under nitrogen to prevent oxidation. For photolabile intermediates, use amber glassware or low-intensity lighting .
Q. How can computational chemistry predict regioselectivity in bromomethylation of similar aromatic ketones?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the para position of the ethyl-substituted phenyl ring shows higher electron density, favoring bromomethylation. Compare Mulliken charges and Fukui indices with experimental data to validate predictions .
Q. What analytical approaches resolve contradictions in crystallographic data for brominated aromatic ketones?
- Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving structural ambiguities. For instance, discrepancies in bond angles near the bromomethyl group can arise from crystal packing effects. Refine data using software like SHELXL and cross-validate with powder XRD to confirm phase purity .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Answer :
- Protocol : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ~270 nm for aromatic systems) and HPLC.
- Analysis : Kinetic modeling (e.g., first-order decay) quantifies half-life. Acidic conditions typically hydrolyze the bromomethyl group to -CHOH, while alkaline media may deprotonate the ketone .
Q. What strategies optimize yield in multi-step syntheses involving bromomethyl intermediates?
- Answer :
- Stepwise Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation (e.g., bromomethylation).
- Workup Optimization : Employ liquid-liquid extraction (chloroform/water) to remove unreacted bromine. For challenging purifications, use flash chromatography with hexane:ethyl acetate gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
